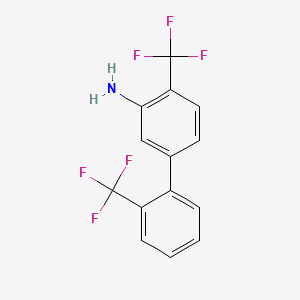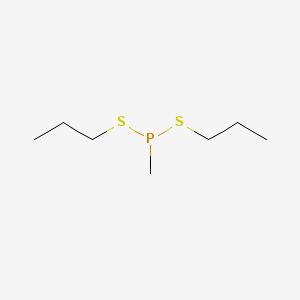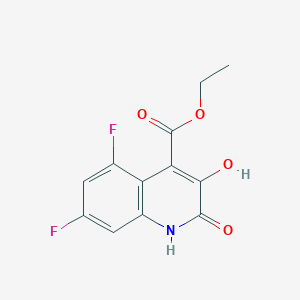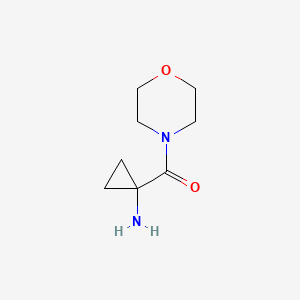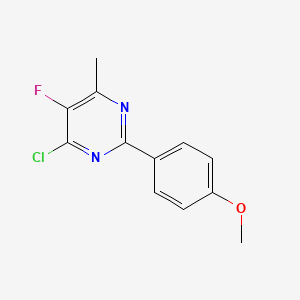
4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoro-2-(4-méthoxyphényl)-6-méthylpyrimidine est un composé aromatique hétérocyclique appartenant à la famille des pyrimidines
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Chloro-5-fluoro-2-(4-méthoxyphényl)-6-méthylpyrimidine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce tels que le 4-méthoxybenzaldéhyde, la méthylamine et des dérivés de pyrimidine halogénés appropriés.
Réaction de condensation : L’étape initiale implique la condensation du 4-méthoxybenzaldéhyde avec de la méthylamine pour former une base de Schiff intermédiaire.
Cyclisation : La base de Schiff subit une cyclisation avec un dérivé de pyrimidine halogéné en conditions basiques pour former le cycle pyrimidine.
Halogénation : L’étape finale implique l’halogénation sélective du cycle pyrimidine pour introduire des substituants chlore et fluor.
Méthodes de production industrielle
La production industrielle de la 4-Chloro-5-fluoro-2-(4-méthoxyphényl)-6-méthylpyrimidine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Chloro-5-fluoro-2-(4-méthoxyphényl)-6-méthylpyrimidine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de chlore ou de fluor sont remplacés par d’autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées pour former différents dérivés.
Réactions de couplage : Il peut subir des réactions de couplage avec d’autres composés aromatiques pour former des structures plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l’hydroxyde de sodium, le carbonate de potassium et divers nucléophiles tels que les amines et les thiols.
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour l’oxydation.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine peut produire un dérivé de pyrimidine substitué par un groupe amino.
Applications de la recherche scientifique
La 4-Chloro-5-fluoro-2-(4-méthoxyphényl)-6-méthylpyrimidine a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules organiques et d’hétérocycles plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel comme intermédiaire pharmaceutique pour le développement de nouveaux médicaments.
Industrie : Elle est utilisée dans le développement de matériaux avancés et comme précurseur pour divers processus chimiques.
Applications De Recherche Scientifique
4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 4-Chloro-5-fluoro-2-(4-méthoxyphényl)-6-méthylpyrimidine dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, conduisant à l’inhibition ou à l’activation de voies spécifiques. La présence d’atomes d’halogène et du groupe méthoxy peut influencer son affinité de liaison et sa sélectivité envers ces cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Chloro-5-fluoropyrimidine : Structure similaire, mais sans les groupes méthoxyphényl et méthyle.
4-Chloro-2-pyridinométhanol : Contient un cycle pyridine au lieu d’un cycle pyrimidine et n’a pas les groupes fluor et méthoxyphényl.
Unicité
La 4-Chloro-5-fluoro-2-(4-méthoxyphényl)-6-méthylpyrimidine est unique en raison de la combinaison de ses substituants, qui confèrent des propriétés chimiques spécifiques et des applications potentielles qui sont distinctes de celles d’autres composés similaires. La présence du groupe méthoxyphényl, en particulier, peut améliorer son activité biologique et sa sélectivité.
Propriétés
Formule moléculaire |
C12H10ClFN2O |
|---|---|
Poids moléculaire |
252.67 g/mol |
Nom IUPAC |
4-chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-10(14)11(13)16-12(15-7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3 |
Clé InChI |
WLWSUHNJXOWSDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


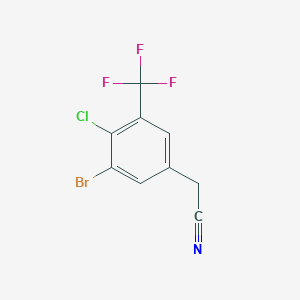
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)
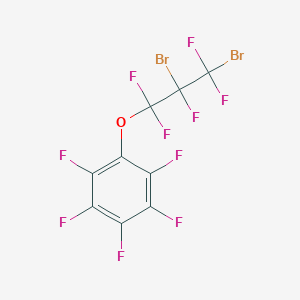

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)

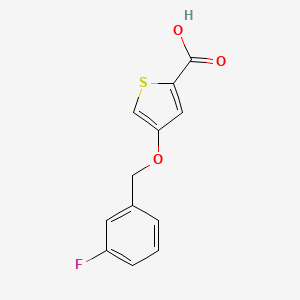
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)

